molecular formula C23H23FN2O4S B5812686 N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5812686
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: XWVOZCMYLIFEIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EFPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFPG is a small molecule that belongs to the class of glycine receptor antagonists.

Wirkmechanismus

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that are primarily found in the spinal cord and brainstem. Glycine receptors play a crucial role in the transmission of pain signals in the spinal cord. By blocking glycine receptors, this compound reduces the transmission of pain signals, thereby providing relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to produce dose-dependent inhibition of glycine receptor-mediated currents in vitro. This compound has also been shown to possess anxiolytic and anticonvulsant properties in animal models. This compound has been shown to produce a dose-dependent reduction in the duration of tonic-clonic seizures in mice.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for its effects on the central nervous system to be studied. This compound is also relatively stable, allowing for long-term storage and use in experiments. However, this compound has certain limitations as a research tool. It has a relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models. This compound can also produce off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has significant potential as a therapeutic agent for the treatment of neuropathic pain, anxiety, and epilepsy. Further studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of this compound. Future research should also focus on identifying the molecular mechanisms underlying the anxiolytic and anticonvulsant properties of this compound. Additionally, this compound can be used as a research tool to study the role of glycine receptors in pain transmission and other physiological processes.

Synthesemethoden

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by reacting 4-fluorobenzylamine with 4-ethoxybenzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to obtain the corresponding amine. This amine is then reacted with phenylsulfonyl chloride and glycine to form this compound.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-ethoxyphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of neuropathic pain, anxiety, and epilepsy. This compound has been shown to block glycine receptors, which are involved in the transmission of pain signals in the spinal cord. This compound has also been shown to possess anxiolytic and anticonvulsant properties in animal models.

Eigenschaften

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-21-14-12-20(13-15-21)25-23(27)17-26(16-18-8-10-19(24)11-9-18)31(28,29)22-6-4-3-5-7-22/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOZCMYLIFEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.